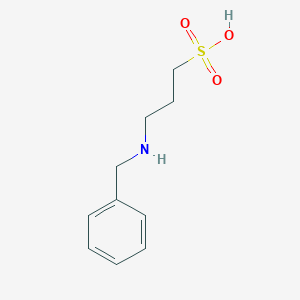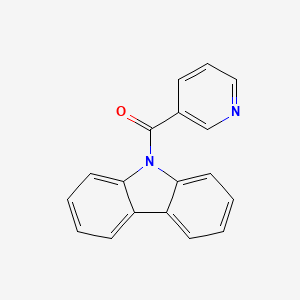![molecular formula C7H8O2 B14760048 Bicyclo[3.2.0]heptane-2,6-dione CAS No. 932-38-7](/img/structure/B14760048.png)
Bicyclo[3.2.0]heptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[320]heptane-2,6-dione is an organic compound with the molecular formula C₇H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes two ketone groups positioned at the 2 and 6 positions of the bicyclo[320]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Another method includes the oxidation of bicyclo[3.2.0]heptane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bicyclo[3.2.0]heptane derivatives
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and as a scaffold for drug design.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.0]heptane-2,6-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic ketone with a different ring structure.
Bicyclo[3.1.1]heptane-2,6-dione: A similar compound with a different arrangement of the bicyclic system.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Uniqueness
Bicyclo[3.2.0]heptane-2,6-dione is unique due to its specific ring structure and the positioning of the ketone groups. This configuration imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
932-38-7 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
bicyclo[3.2.0]heptane-2,6-dione |
InChI |
InChI=1S/C7H8O2/c8-6-2-1-4-5(6)3-7(4)9/h4-5H,1-3H2 |
InChI-Schlüssel |
YAIDSIVMOKNXII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2C1C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
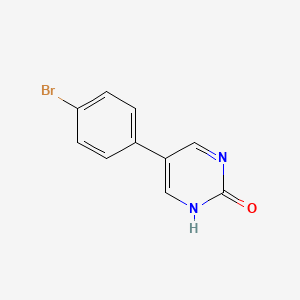
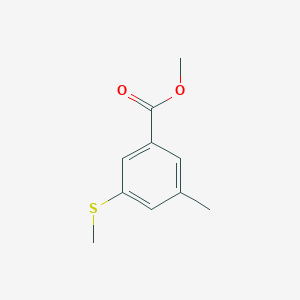
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
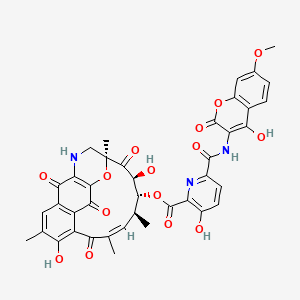

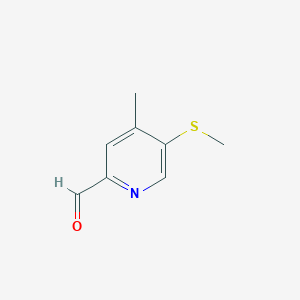
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)


